molecular formula C10H17ClO B13209309 1-[1-(Chloromethyl)cyclopropyl]-2-methoxycyclopentane

1-[1-(Chloromethyl)cyclopropyl]-2-methoxycyclopentane

Cat. No.: B13209309
M. Wt: 188.69 g/mol
InChI Key: VQKFXBUOKDDRRJ-UHFFFAOYSA-N
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Description

1-[1-(Chloromethyl)cyclopropyl]-2-methoxycyclopentane is an organic compound characterized by its unique structure, which includes a cyclopropyl group attached to a cyclopentane ring with a methoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Chloromethyl)cyclopropyl]-2-methoxycyclopentane typically involves the chlorination of cyclopropyl methyl ketone. One method includes dissolving cyclopropyl methyl ketone in a solvent, adding a metallic aluminum catalyst, and introducing chlorine gas for the chlorination reaction. The reaction is carried out at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and minimize impurities. The use of advanced distillation techniques helps in purifying the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(Chloromethyl)cyclopropyl]-2-methoxycyclopentane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed depend on the type of reaction. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce ketones or carboxylic acids.

Scientific Research Applications

1-[1-(Chloromethyl)cyclopropyl]-2-methoxycyclopentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(Chloromethyl)cyclopropyl]-2-methoxycyclopentane involves its interaction with specific molecular targets. The cyclopropyl group can induce strain in the molecule, affecting its reactivity and interaction with biological targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

    Cyclopropane: A simple cycloalkane with a three-membered ring.

    Cyclopentane: A five-membered ring compound without additional substituents.

    Methoxycyclopentane: A cyclopentane ring with a methoxy group attached.

Uniqueness: 1-[1-(Chloromethyl)cyclopropyl]-2-methoxycyclopentane is unique due to the presence of both a cyclopropyl and a methoxy group, which confer distinct chemical and physical properties. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H17ClO

Molecular Weight

188.69 g/mol

IUPAC Name

1-[1-(chloromethyl)cyclopropyl]-2-methoxycyclopentane

InChI

InChI=1S/C10H17ClO/c1-12-9-4-2-3-8(9)10(7-11)5-6-10/h8-9H,2-7H2,1H3

InChI Key

VQKFXBUOKDDRRJ-UHFFFAOYSA-N

Canonical SMILES

COC1CCCC1C2(CC2)CCl

Origin of Product

United States

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